molecular formula C18H19ClO7 B4130959 ethyl 2-{[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate

ethyl 2-{[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate

Cat. No.: B4130959
M. Wt: 382.8 g/mol
InChI Key: DGACKCBDSXIVDK-UHFFFAOYSA-N
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Description

Ethyl 2-{[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate is a synthetic organic compound with potential applications in various fields of science and industry. Its unique structural components, including a chromone backbone substituted with a chlorinated and methoxy group, make it an intriguing subject for research and application. This compound exhibits specific properties that make it valuable in synthetic organic chemistry, pharmaceuticals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of ethyl 2-{[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate typically involves the following steps:

  • Starting Materials: The synthesis begins with commercially available starting materials, including 6-chloro-4-methyl-2H-chromen-2-one and ethyl 2-bromoacetate.

  • Formation of Intermediate: The reaction between 6-chloro-4-methyl-2H-chromen-2-one and ethyl 2-bromoacetate in the presence of a base, such as potassium carbonate, leads to the formation of the intermediate 6-chloro-3-(2-bromoacetyl)-4-methyl-2H-chromen-2-one.

  • Substitution Reaction: The intermediate undergoes a substitution reaction with sodium methoxide to introduce the methoxy group, yielding 6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen.

  • Esterification: Finally, the compound is esterified with ethyl bromoacetate in the presence of a base, such as triethylamine, to produce this compound.

Industrial Production Methods:

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. Optimizing the reaction parameters, such as temperature, solvent choice, and reaction time, ensures higher yields and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Ethyl 2-{[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate undergoes various chemical reactions, making it a versatile compound in organic synthesis.

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, where the methoxy group can be transformed into a carboxylic acid group using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction of the carbonyl groups in the chromone ring can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

  • Substitution: The chloro group on the chromone ring can be substituted with various nucleophiles, such as amines or thiols, to introduce different functional groups.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromic acid

  • Reducing agents: Sodium borohydride, lithium aluminum hydride

  • Bases: Sodium methoxide, potassium carbonate

  • Nucleophiles: Amines, thiols

Major Products Formed:

The major products formed from these reactions include derivatives with modified functional groups, such as carboxylic acids, alcohols, and substituted chromones. These derivatives can be further utilized in various synthetic applications.

Scientific Research Applications

Ethyl 2-{[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate has significant scientific research applications across multiple disciplines.

Chemistry:

  • Synthesis of Complex Molecules: It serves as a building block for synthesizing more complex organic molecules, including heterocyclic compounds and natural product derivatives.

  • Catalysis: This compound can act as a ligand in catalytic reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.

Biology:

  • Enzyme Inhibition: It has been studied as a potential inhibitor of specific enzymes, including kinases and proteases, making it valuable in drug discovery and development.

  • Biological Assays: Researchers use this compound in biological assays to study its interactions with proteins and other biomolecules.

Medicine:

  • Drug Development: Its structural features make it a candidate for developing new pharmaceuticals, particularly in the treatment of cancer, inflammation, and infectious diseases.

  • Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) properties provide insights into its potential as a therapeutic agent.

Industry:

  • Material Science: This compound can be used in the development of advanced materials, such as polymers and coatings, with specific properties.

Mechanism of Action

Ethyl 2-{[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate exerts its effects through specific molecular mechanisms.

Molecular Targets and Pathways:

  • Enzyme Inhibition: This compound binds to the active sites of target enzymes, inhibiting their catalytic activity. For example, it may inhibit kinases involved in cell signaling pathways.

  • Receptor Interactions: It can interact with specific receptors on the cell surface, modulating cellular responses and signaling cascades.

  • Oxidative Stress Modulation: By acting as an antioxidant or pro-oxidant, it can influence cellular redox balance and affect cellular processes.

Comparison with Similar Compounds

  • Ethyl 2-{[6-chloro-3-(2-hydroxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate

  • Ethyl 2-{[6-chloro-3-(2-amino-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate

  • Ethyl 2-{[6-chloro-3-(2-oxo-2-phenylethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate

Uniqueness:

Ethyl 2-{[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate stands out due to the presence of the methoxy group, which imparts unique electronic and steric effects. These effects influence its reactivity, interactions with biological targets, and potential applications in various fields. Additionally, the combination of the chloro and methoxy groups on the chromone ring enhances its versatility in chemical modifications and functionalization.

So, how about we keep exploring your chemical curiosity?

Properties

IUPAC Name

ethyl 2-[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxochromen-7-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClO7/c1-5-24-17(21)10(3)25-15-8-14-11(6-13(15)19)9(2)12(18(22)26-14)7-16(20)23-4/h6,8,10H,5,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGACKCBDSXIVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=C(C=C2C(=C(C(=O)OC2=C1)CC(=O)OC)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-{[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate
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ethyl 2-{[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate
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ethyl 2-{[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate
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ethyl 2-{[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate
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ethyl 2-{[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate
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ethyl 2-{[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate

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